molecular formula C18H13N3OS3 B2439039 4-((benzo[d]thiazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide CAS No. 801226-62-0

4-((benzo[d]thiazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide

Cat. No. B2439039
CAS RN: 801226-62-0
M. Wt: 383.5
InChI Key: VUBSEGJBBKFQTN-UHFFFAOYSA-N
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Description

Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their various biological activities, including antimicrobial, antifungal, and anticancer properties . Benzamides, on the other hand, are compounds containing a benzene ring attached to an amide group. They also exhibit a wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “4-((benzo[d]thiazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide” would be characterized by the presence of benzothiazole and benzamide moieties. The exact structure would need to be determined using techniques like NMR and X-ray crystallography .


Chemical Reactions Analysis

Benzothiazoles and benzamides can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. In general, benzothiazoles and benzamides are often solid at room temperature and have moderate to high melting points . They are typically soluble in organic solvents and have varying degrees of solubility in water .

Scientific Research Applications

  • Supramolecular Gelators :

    • N-(thiazol-2-yl) benzamide derivatives, including those related to the queried compound, have been investigated for their gelation behavior. Certain derivatives showed gelation behavior towards ethanol/water and methanol/water mixtures, highlighting their potential in material science and as supramolecular gelators. The gelation mechanism involves π-π interaction along with cyclic N–H⋯N and S⋯O interaction, demonstrating the importance of non-covalent interactions in such systems (Yadav & Ballabh, 2020).
  • Anticancer Activity :

    • Certain benzamide derivatives related to the queried chemical have been synthesized and evaluated for their anticancer activity. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, indicating their potential in medicinal chemistry for cancer treatment (Ravinaik et al., 2021).
  • Antimicrobial Agents :

    • Synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides, which are structurally related to the queried compound, has been reported. These compounds have potential applications as antimicrobial agents, expanding the scope of these molecules in pharmaceutical research (Saeed & Rafique, 2013).
  • Antifungal Agents :

    • Some derivatives of the queried compound have been prepared and screened for their antifungal activity. This highlights the application of these compounds in developing new antifungal agents, potentially contributing to the field of infectious diseases (Narayana et al., 2004).

Safety and Hazards

The safety and hazards associated with “4-((benzo[d]thiazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide” would depend on its exact structure and properties. In general, care should be taken when handling benzothiazoles and benzamides, as some compounds in these classes can be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

The future directions for research on “4-((benzo[d]thiazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide” would likely involve further studies on its synthesis, properties, and biological activities. This could include optimizing its synthesis, investigating its mechanism of action, and evaluating its potential as a therapeutic agent .

properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS3/c22-16(21-17-19-9-10-23-17)13-7-5-12(6-8-13)11-24-18-20-14-3-1-2-4-15(14)25-18/h1-10H,11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBSEGJBBKFQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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